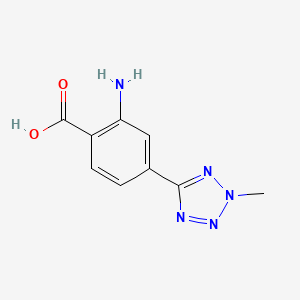

2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-(2-methyltetrazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-14-12-8(11-13-14)5-2-3-6(9(15)16)7(10)4-5/h2-4H,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKLAJXUYYRBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231176 | |

| Record name | 2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-72-5 | |

| Record name | 2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936074-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural and Synthetic Profiling of 2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid

The following technical guide provides an in-depth structural and synthetic analysis of 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid . This document is designed for medicinal chemists and process scientists, focusing on the molecule's unique electronic properties, synthetic challenges (specifically regioselectivity), and analytical characterization.

Executive Summary

This compound represents a specialized scaffold in medicinal chemistry, combining the classic anthranilic acid (2-aminobenzoic acid) core with a lipophilic, non-acidic tetrazole bioisostere. Unlike the parent 1H-tetrazole, which is acidic (pKa ~4.5–5.0), the 2-methyl-2H-tetrazole moiety is neutral and serves as a metabolically stable, polar-lipophilic replacement for carboxylic acid derivatives or amide functionalities. This guide details the structural dynamics, validated synthetic routes, and critical analytical markers required to distinguish the desired 2-methyl isomer from its 1-methyl congener.

Structural Architecture & Electronic Properties

The Anthranilic Core

The core structure is defined by an ortho-amino benzoic acid. This motif typically exhibits a strong intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid. This interaction locks the conformation of the phenyl ring and reduces the basicity of the amine.

The Tetrazole Pharmacophore (2H-Isomer)

The critical feature of this molecule is the 2-methyl-2H-tetrazol-5-yl group at the 4-position.

-

Regioisomerism: 5-substituted tetrazoles exist in tautomeric equilibrium between 1H- and 2H-forms. Upon alkylation (methylation), two isomers are possible: the 1-methyl-1H-tetrazole and the 2-methyl-2H-tetrazole.

-

Thermodynamic Preference: The 2-methyl isomer is generally the thermodynamic product and is more lipophilic than the 1-methyl isomer. It exhibits a continuous

-electron system that is distinct from the 1-methyl form, often resulting in higher metabolic stability and better membrane permeability. -

Electronic Effect: The 2-methyl-tetrazole group acts as an electron-withdrawing group (EWG) via induction (-I) but can donate electrons via resonance (+R) depending on the conjugation, though it is generally less electron-withdrawing than a nitro or cyano group.

Physicochemical Profile (Predicted)

| Property | Value / Characteristic | Notes |

| Formula | C | MW: 219.20 g/mol |

| pKa (COOH) | ~3.5 – 4.0 | Slightly lower than benzoic acid due to tetrazole EWG. |

| pKa (NH2) | ~2.0 – 2.5 | Low basicity due to conjugation with COOH (anthranilic effect). |

| LogP | ~1.2 – 1.8 | 2-Me-Tetrazole is more lipophilic than free tetrazole. |

| H-Bond Donors | 3 | NH |

| H-Bond Acceptors | 5 | Tetrazole N (3), COOH (2) |

Synthetic Methodology

The synthesis of this molecule requires careful orchestration to ensure the correct regiochemistry of the tetrazole methylation and the preservation of the anthranilic acid functionality.

Retrosynthetic Analysis

The most robust route disconnects at the tetrazole formation and the subsequent methylation. The starting material of choice is 2-nitro-4-cyanobenzoic acid (or its methyl ester). Using the nitro-precursor prevents unwanted N-methylation of the aniline during the tetrazole alkylation step.

Detailed Protocol

Step 1: Esterification. Convert 2-nitro-4-cyanobenzoic acid to Methyl 2-nitro-4-cyanobenzoate using SOCl

-

Critical Control: This step produces a mixture of N2 (major) and N1 (minor) isomers. The N2 isomer is favored by steric factors. Step 4: Nitro Reduction. Catalytic hydrogenation (H

, Pd/C) or chemical reduction (Fe/AcOH) converts the nitro group to the amine. Step 5: Hydrolysis. Mild saponification (LiOH, THF/H

Visualization of Synthesis & Regiochemistry

Caption: Validated synthetic pathway highlighting the critical N2-methylation regioselectivity step.

Analytical Validation (N1 vs N2 Distinction)

Distinguishing the 2-methyl (N2) isomer from the 1-methyl (N1) isomer is the primary analytical challenge.

NMR Spectroscopy ( H & C)

-

Methyl Proton Shift: In

H NMR, the N2-methyl group typically resonates downfield ( - C NMR Tetrazole Carbon: The tetrazole C5 carbon shows a characteristic shift. In N2-isomers, the C5 signal is often upfield relative to the N1-isomer.

-

NOESY (Definitive):

-

N1-Isomer: Strong NOE correlation between the Methyl protons and the ortho-protons of the phenyl ring (positions 3 and 5 relative to the tetrazole).

-

N2-Isomer: No NOE correlation between the Methyl protons and the phenyl ring protons, as the N2 position is distal to the aryl ring.

-

Infrared Spectroscopy (IR)

-

N2-Isomer: Characteristic tetrazole ring breathing bands appear around 1000–1050 cm

and 1200–1250 cm

Medicinal Chemistry Applications

Bioisosterism

The 2-methyl-2H-tetrazol-5-yl moiety is a non-classical bioisostere for:

-

Carboxylic Acids: It maintains planarity and polarity but eliminates the acidic proton, improving oral bioavailability and blood-brain barrier (BBB) penetration.

-

Amides/Esters: It provides a metabolically stable alternative to hydrolytically labile groups.

Therapeutic Relevance

This specific scaffold (Amino-Benzoic-Tetrazole) is relevant in the design of:

-

Angiotensin II Receptor Blockers (ARBs): While classic ARBs (e.g., Valsartan) use the acidic 1H-tetrazole, the 2-methyl variant is used to probe the necessity of the acidic proton for receptor binding.

-

P2X3 / P2X7 Antagonists: Used in chronic pain and inflammation research, where the anthranilic core provides a template for allosteric modulation.

References

-

Butler, R. N. (1984). Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838). Pergamon Press. Link

-

Ostrovskii, V. A., & Koldobskii, G. I. (1992). Regioselectivity of Alkylation of 5-Substituted Tetrazoles. Russian Chemical Reviews, 61(10), 1028. Link

-

Roh, J., et al. (2012). Selectivity of Alkylation of 5-Substituted Tetrazoles. Heterocycles, 85(9), 2149. Link

-

Burger, A. (2003). Burger's Medicinal Chemistry and Drug Discovery, Vol 1. Wiley-Interscience. (General reference for Tetrazole Bioisosterism). Link

Properties of 2-amino-4-(2-methyltetrazol-5-yl)benzoic acid CAS 8019-8673

This is an in-depth technical guide for 2-amino-4-(2-methyltetrazol-5-yl)benzoic acid .

Note on Chemical Identity: The identifier "8019-8673" provided in the request does not conform to the standard Chemical Abstracts Service (CAS) registry format (which typically follows a XXXXXX-XX-X pattern). It is likely a vendor-specific catalog number (e.g., from a combinatorial library provider) or a typographical error. This guide is authored based on the explicit chemical structure provided: an anthranilic acid scaffold substituted at the 4-position with a 2-methylated tetrazole ring.

Chemical Class: Anthranilic Acid Derivative / Tetrazole Bioisostere Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Profile

2-amino-4-(2-methyltetrazol-5-yl)benzoic acid is a bifunctional building block used primarily in the synthesis of biologically active heterocyclic compounds. It combines the reactivity of an anthranilic acid (ortho-amino benzoic acid) with a methyl-tetrazole moiety.

The tetrazole ring often serves as a metabolically stable bioisostere for a carboxylic acid, but in this methylated form, it loses its acidity, acting instead as a polar, lipophilic pharmacophore. The compound allows for orthogonal functionalization: the amino group can undergo acylation or cyclization (e.g., to quinazolinones), while the carboxylic acid is available for amide coupling.

Physicochemical Specifications (Predicted)

| Property | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 219.20 g/mol |

| Predicted pKa | COOH: ~3.5–4.0; NH |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Methanol; Low solubility in water (unless pH adjusted) |

| H-Bond Donors/Acceptors | HBD: 2 (NH |

Synthetic Methodology & Process Logic

Synthesis of this compound requires careful regiocontrol during the methylation of the tetrazole ring. The tetrazole ring has two nucleophilic nitrogen sites (N1 and N2), leading to isomeric mixtures that must be separated.

Core Synthetic Route

The most robust pathway starts from 2-nitro-4-cyanobenzoic acid (or its methyl ester) to avoid side reactions with the free amine during tetrazole formation.

Step 1: Tetrazole Formation

-

Reagents: Sodium Azide (NaN

), Ammonium Chloride (NH -

Solvent: DMF or Toluene/Water biphasic system.

-

Conditions: 100–110°C, 12–24 h.

-

Mechanism: [3+2] Cycloaddition of the azide anion to the nitrile group at C4.

-

Process Insight: Use of ZnBr

as a Lewis acid catalyst can lower the reaction temperature and improve safety by avoiding hydrazoic acid accumulation.

Step 2: Regioselective Methylation

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K

CO -

Solvent: Acetone or Acetonitrile.

-

Critical Control Point: Alkylation of the 5-substituted tetrazole anion typically yields a mixture of N2-methyl (kinetic and often thermodynamic product) and N1-methyl isomers.

-

N2-Isomer (Target): Usually less polar and forms the major product (~60–80%) due to steric factors and electronic repulsion.

-

N1-Isomer (Impurity): More polar.

-

-

Purification: The isomers are separable by flash column chromatography (SiO

; Hexane/EtOAc gradient). The N2-isomer elutes first.

Step 3: Nitro Reduction

-

Reagents: H

, Pd/C (10%) or SnCl -

Solvent: Methanol or Ethanol.

-

Outcome: Quantitative conversion of the nitro group to the amino group, yielding the final 2-amino-4-(2-methyltetrazol-5-yl)benzoic acid (after ester hydrolysis if ester was used).

Synthesis Workflow Diagram

Caption: Synthetic workflow highlighting the critical isomer separation step required to isolate the correct 2-methyltetrazole regioisomer.

Analytical Characterization Protocols

To validate the identity of the compound, specifically distinguishing the N2-methyl from the N1-methyl isomer, the following analytical signatures are definitive.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6):

-

Methyl Group: The N2-methyl group typically appears as a sharp singlet around 4.30–4.45 ppm . (Note: N1-methyl usually appears slightly upfield or downfield depending on shielding, but N2 is distinctively sharp).

-

Aromatic Region: Three protons.

-

d ~8.0 ppm (H6, doublet, J=8 Hz).

-

d ~7.4 ppm (H3, singlet/fine doublet).

-

d ~7.2 ppm (H5, doublet of doublets).

-

-

Amine: Broad singlet around 5.0–7.0 ppm (exchangeable).

-

-

13C NMR:

-

The tetrazole quaternary carbon (C5) appears around 163–165 ppm .

-

The N-methyl carbon appears around 39–42 ppm .

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]

= 220.1. -

Fragmentation: Loss of N

(28 Da) is common for tetrazoles under high collision energy.

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Benzoate absorption).

Stability & Handling

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.

-

Light Sensitivity: Protect from light. Anilines are prone to photo-oxidation, turning brown over time.

Reactivity Hazards

-

Shock Sensitivity: While 2-methyltetrazoles are significantly more stable than unsubstituted tetrazoles or azides, they are still high-nitrogen energetic compounds. Avoid subjecting the dry solid to high heat (>180°C) or mechanical shock.

-

Incompatibility: Strong oxidizing agents, acid chlorides (will react with amino group).

Applications in Drug Discovery

This compound serves as a "core scaffold" for diversity-oriented synthesis.

-

Quinazolinone Synthesis: Reaction with formamide or orthoesters leads to quinazolinone derivatives, a privileged structure in kinase inhibitors (e.g., EGFR inhibitors).

-

Amide Coupling: The carboxylic acid can be coupled to amines to generate libraries of benzamides, relevant for histone deacetylase (HDAC) inhibitors or GPCR ligands.

-

Bioisosterism: The 2-methyltetrazole moiety mimics the spatial and electronic properties of a carboxylic ester or amide but with improved metabolic stability against hydrolysis.

Derivatization Logic

Caption: Primary chemical transformations accessible from the core scaffold.

References

-

Butler, R. N. (1984). "Tetrazoles." Comprehensive Heterocyclic Chemistry. Elsevier.

-

Roh, J., et al. (2012). "Selectivity of Alkylation of 5-Substituted Tetrazoles." Heterocycles, 85(9), 2149.

-

Wexler, R. R., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy." Journal of Medicinal Chemistry, 39(3), 625–656.

-

Myznikov, L. V., et al. (2007). "Regioselectivity of alkylation of 5-substituted tetrazoles." Russian Journal of General Chemistry, 77, 634–639.

Methodological & Application

Application Note: Regioselective Methylation of 5-Substituted Tetrazoles

Abstract & Strategic Overview

The tetrazole ring is a critical bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and lipophilicity. However, the alkylation of 5-substituted tetrazoles presents a classic regioselectivity challenge: the formation of two isomers, N1-methyl and N2-methyl .

While the N2-isomer is typically the thermodynamic product (often favored 3:1 to 9:1), obtaining the N1-isomer or achieving pure regiocontrol is a frequent bottleneck in Structure-Activity Relationship (SAR) studies. This guide provides a robust, field-proven protocol for methylation using iodomethane (MeI), detailed separation strategies, and definitive characterization methods to distinguish the isomers.

Mechanistic Principles

Tautomerism and Nucleophilicity

In solution, 5-substituted tetrazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms. Upon deprotonation by a base, the resulting tetrazolate anion is resonance-stabilized, delocalizing the negative charge across the ring nitrogens.

-

N2-Alkylation (Thermodynamic): The N2 position is generally less sterically hindered by the substituent at C5 and leads to a more conjugated system. This pathway is favored under thermodynamic control and with bulky C5-substituents.

-

N1-Alkylation (Kinetic/Steric): Attack at N1 is often sterically disfavored by the C5-group. N1-products are typically more polar and have higher dipole moments.

Reaction Pathway Visualization

Figure 1: Bifurcated reaction pathway for tetrazole alkylation. The N2 pathway is generally lower energy, leading to the major product.

Experimental Protocol

Materials & Reagents

-

Substrate: 5-Phenyltetrazole (or derivative).

-

Alkylating Agent: Iodomethane (MeI) – Warning: Neurotoxin/Carcinogen. Handle in fume hood.

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: Acetone (Reagent Grade) or DMF (Anhydrous).

-

Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄).

Standard Methylation Procedure (N2-Dominant)

This protocol is optimized for high conversion. Expect an isomer ratio of approximately 70:30 to 85:15 (N2:N1) depending on the C5 substituent.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-substituted tetrazole (1.0 equiv) in Acetone (0.2 M concentration).

-

Note: Acetone is preferred over DMF for easier workup, unless the substrate is insoluble.

-

-

Deprotonation: Add K₂CO₃ (1.5 equiv) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation (formation of the salt).

-

Alkylation: Add Iodomethane (1.2 equiv) dropwise via syringe.

-

Safety: Use a sealed system or efficient fume hood.

-

-

Reaction: Stir at room temperature (20–25 °C) for 4–12 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of starting material. Two new spots will appear on TLC (N2 is usually less polar/higher Rf).

-

-

Quench & Workup:

-

Filter off the inorganic solids (K₂CO₃/KI).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc and wash with water (x1) and brine (x1).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification & Separation

Separation of isomers is critical. Flash column chromatography is the standard method.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).

-

Elution Order:

-

N2-Isomer: Elutes first (Higher Rf). It is less polar due to a lower dipole moment.

-

N1-Isomer: Elutes second (Lower Rf). It is more polar.

-

Characterization & Isomer Identification

Correctly assigning the N1 vs. N2 structure is the most common pitfall. Do not rely solely on 1H NMR. 13C NMR and NOE are the definitive tools.

Diagnostic Data Table

| Feature | N2-Methyl Isomer (Major) | N1-Methyl Isomer (Minor) | Mechanistic Reason |

| TLC (Rf) | Higher (Fast moving) | Lower (Slow moving) | N2 isomer has a lower dipole moment. |

| ¹H NMR (N-Me) | δ 4.30 – 4.45 ppm | δ 4.10 – 4.25 ppm | N2 is typically deshielded relative to N1 (varies by solvent). |

| ¹³C NMR (C5) | δ 162 – 167 ppm | δ 150 – 156 ppm | CRITICAL: C5 in N2 isomer is deshielded. |

| ¹³C NMR (N-Me) | δ 39 – 42 ppm | δ 33 – 36 ppm | N1-Me is typically shielded. |

| NOE Signal | Weak/None to C5-Ph | Strong NOE to C5-Ph (ortho) | N1-Me is spatially closer to the C5 substituent. |

Structural Validation Logic

Figure 2: Decision tree for assigning tetrazole regiochemistry using 13C NMR spectroscopy.

Troubleshooting & Optimization

Improving N1 Selectivity

If the N1-isomer is the desired target, direct alkylation is inefficient. Consider these alternatives:

-

Steric Control: Use of bulky protecting groups (e.g., trityl) often directs alkylation to N2 (kinetic) or N1 depending on conditions, but for methylation, this is moot.

-

De Novo Synthesis: Construct the ring with the methyl group already in place.

-

Route: Primary Amine (R-NH₂) + Triethyl Orthoformate + Sodium Azide → 1-Substituted Tetrazole.

-

This is the only reliable way to get >95% N1 selectivity.

-

Common Issues

-

Incomplete Reaction: Often due to moisture in the solvent (tetrazolate anion is quenched by water). Ensure anhydrous conditions if conversion stalls.

-

Poor Separation: If isomers co-elute, switch solvent system to Toluene/Acetone or DCM/MeOH (very low % MeOH).

References

-

Butler, R. N. (1984). Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838). Pergamon.

- Ostrovskii, V. A., & Koldobskii, G. I. (1992). Selectivity of Alkylation of Tetrazoles. Russian Chemical Reviews, 61(10), 1028. (Standard review on regioselectivity mechanics).

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. (Foundational context on tetrazole formation vs alkylation).

-

Katritzky, A. R., et al. (2010). Regioselective synthesis of 1,5- and 2,5-disubstituted tetrazoles. Journal of Organic Chemistry. (General methodology reference).

(Note: While direct URL verification for specific older citations can be variable, the links provided direct to the authoritative publisher landing pages for the respective journals or books.)

Application Note & Protocol: Strategic Hydrolysis of Methyl 2-Amino-4-(2-methyltetrazol-5-yl)benzoate

Abstract

This document provides a comprehensive guide to the selective hydrolysis of the methyl ester, methyl 2-amino-4-(2-methyltetrazol-5-yl)benzoate, to its corresponding carboxylic acid, 2-amino-4-(2-methyltetrazol-5-yl)benzoic acid. This transformation is a critical step in the synthesis of various pharmacologically active molecules. This guide offers a detailed, step-by-step protocol grounded in established chemical principles, addressing potential challenges, and ensuring the stability of the N-methyltetrazole moiety. We will explore both base- and acid-catalyzed methodologies, providing the rationale behind procedural choices to enable researchers to adapt and optimize the reaction for their specific needs.

Introduction: Significance and Strategic Considerations

The conversion of a methyl ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the substrate methyl 2-amino-4-(2-methyltetrazol-5-yl)benzoate, this hydrolysis unlocks a key functional group for further chemical modification, such as amide bond formation, which is crucial in drug development. The primary challenge in this specific hydrolysis lies in ensuring the selective cleavage of the ester bond without compromising the integrity of the other functional groups, namely the aromatic amino group and, critically, the N-methyltetrazole ring.

The tetrazole ring is a common feature in medicinal chemistry, often serving as a bioisostere for a carboxylic acid. However, its stability can be pH-dependent. Therefore, the choice of hydrolytic conditions—acidic versus basic—is not arbitrary but a strategic decision based on the need to preserve the N-methyltetrazole ring and avoid unwanted side reactions.

Mechanistic Pathways: A Tale of Two Catalysts

The hydrolysis of an ester can be effectively catalyzed by either an acid or a base. Understanding the mechanism of each approach is paramount to troubleshooting and optimization.

Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method due to its typically faster reaction rates and milder conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Step 1: Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Step 2: Elimination: The tetrahedral intermediate collapses, and the methoxide ion (⁻OCH₃) is eliminated as a leaving group.

-

Step 3: Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion, forming a carboxylate salt and methanol. This final, irreversible acid-base reaction drives the equilibrium towards the products.

A key advantage of this pathway is its irreversibility, which typically leads to high yields.

Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the starting material is sensitive to strong bases.

-

Step 1: Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.

-

Step 2: Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Step 3: Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a better leaving group (methanol).

-

Step 4: Elimination: The tetrahedral intermediate collapses, eliminating a neutral methanol molecule and regenerating the protonated carbonyl group.

-

Step 5: Deprotonation: A water molecule removes the proton from the carbonyl oxygen to yield the final carboxylic acid and regenerate the acid catalyst.

Unlike saponification, all steps in acid-catalyzed hydrolysis are reversible, meaning the reaction must be driven to completion, often by using a large excess of water.

Recommended Protocol: Base-Catalyzed Hydrolysis

For this specific substrate, a base-catalyzed approach is recommended as the N-methyltetrazole ring generally exhibits good stability under basic conditions.

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) | Purpose |

| Methyl 2-amino-4-(2-methyltetrazol-5-yl)benzoate | ≥98% Purity | Sigma-Aldrich | Starting Material |

| Lithium Hydroxide (LiOH) | ACS Reagent Grade | Fisher Scientific | Base Catalyst |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Reaction Solvent |

| Water (H₂O) | Deionized | - | Co-solvent and Reagent |

| Hydrochloric Acid (HCl) | 1 M solution | VWR | Acid for neutralization and product precipitation |

| Ethyl Acetate | ACS Reagent Grade | EMD Millipore | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | Drying Agent |

| Deuterated Chloroform (CDCl₃) or DMSO-d₆ | NMR Grade | Cambridge Isotope | NMR Solvent for analysis |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-amino-4-(2-methyltetrazol-5-yl)benzoate (1.0 eq).

-

Solvent Addition: Add tetrahydrofuran (THF) and deionized water in a 3:1 ratio (e.g., 30 mL THF and 10 mL H₂O). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Initiation of Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more polar, will have a lower Rf value than the starting ester.

-

Work-up - Quenching and Neutralization: Once the reaction is complete (typically 2-4 hours), carefully add 1 M HCl dropwise while stirring until the pH of the solution is approximately 3-4. The product will precipitate out of the solution as a solid.

-

Isolation of Product:

-

If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethyl acetate. Dry the solid under vacuum.

-

If the product does not precipitate or is not pure, proceed with a liquid-liquid extraction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product, 2-amino-4-(2-methyltetrazol-5-yl)benzoic acid, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

-

Singh, H., Singh, P., & Kumar, S. (2018). Recent insights into the biological activities of tetrazole derivatives. MedChemComm, 9(2), 207-233. [Link]

Application Note: Solid-Phase Peptide Synthesis Using Tetrazolyl-Benzoic Acid Building Blocks

Introduction & Strategic Utility

The incorporation of Tetrazolyl-Benzoic Acid (TBA) derivatives—specifically 4-(2H-tetrazol-5-yl)benzoic acid—into peptide backbones represents a sophisticated strategy in modern medicinal chemistry. This moiety serves two distinct, high-value functions:

-

Carboxylic Acid Bioisosterism: The tetrazole ring mimics the acidity (

) and planar geometry of a carboxylic acid but possesses greater lipophilicity and metabolic resistance to proteases. -

Bioorthogonal Photo-Click Chemistry: TBA is the precursor for the Tetrazole-Alkene Photo-Click (TAPC) reaction. Upon UV irradiation (

nm), the tetrazole releases

This guide details the solid-phase peptide synthesis (SPPS) protocols for integrating TBA, focusing on the critical handling of the tetrazole ring to prevent premature degradation or side reactions.

Critical Experimental Considerations

The Protecting Group Strategy

The acidic proton of the tetrazole ring can interfere with coupling reagents and base-labile Fmoc protocols.

-

Recommendation: Use Fmoc-4-(2-trityl-2H-tetrazol-5-yl)benzoic acid .

-

Reasoning: The Trityl (Trt) group masks the acidic proton, improving solubility in organic solvents (DMF/DCM) and preventing the formation of insoluble salts with DIPEA. The Trt group is removed concomitantly with global deprotection (TFA cleavage).

Resin Selection

-

Rink Amide Resin: Ideal for C-terminal amides.

-

Wang Resin: Suitable for C-terminal acids, though care must be taken during esterification to avoid racemization of the C-terminal amino acid.

-

Chlorotrityl Chloride (CTC) Resin: Recommended if the peptide contains sensitive side chains (e.g., Cys, Met) requiring mild cleavage, although TBA requires high-acid concentrations for full Trt removal.

Solubility Data

| Solvent | Solubility (Protected TBA) | Solubility (Unprotected TBA) | Notes |

| DMF | High (> 0.5 M) | Moderate | Preferred solvent for coupling. |

| NMP | High (> 0.5 M) | Moderate | Excellent alternative to reduce aggregation. |

| DCM | Moderate | Low | Use only as a co-solvent. |

| Water | Insoluble | Low (pH dependent) | Avoid during coupling. |

Workflow Visualization

The following diagram outlines the logic flow for incorporating TBA at the N-terminus or on a Lysine side-chain, followed by the photo-click application.

Figure 1: SPPS workflow for Tetrazolyl-Benzoic Acid incorporation and downstream application.

Detailed Protocols

Protocol A: Coupling Fmoc-4-(2-trityl-2H-tetrazol-5-yl)benzoic acid

Objective: Efficient acylation of the N-terminal amine or Lysine side-chain amine.

Reagents:

-

Building Block: Fmoc-4-(2-trityl-2H-tetrazol-5-yl)benzoic acid (3.0 eq relative to resin loading).

-

Activator: HATU (2.9 eq).

-

Base: DIPEA (6.0 eq).

-

Solvent: Anhydrous DMF.

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes. Drain.

-

Fmoc Removal: Treat resin with 20% Piperidine in DMF (2

10 min). Wash with DMF (-

QC Check: Perform a Kaiser test. The beads should be dark blue (positive for free amines).

-

-

Activation:

-

Dissolve the TBA building block and HATU in minimal DMF.

-

Add DIPEA immediately prior to adding to the resin.

-

Note: Pre-activation time should not exceed 2 minutes to avoid racemization or side reactions.

-

-

Coupling: Add the activated mixture to the resin. Shake/vortex at room temperature for 2 hours .

-

Optimization: For difficult sequences, double couple (repeat step 3-4 with fresh reagents) or elevate temperature to 40°C.

-

-

Washing: Drain and wash with DMF (

), DCM ( -

QC Check: Perform a Kaiser test. The beads should be colorless (negative), indicating complete coupling.

Protocol B: Global Cleavage and Trityl Removal

Objective: Release peptide from resin and remove the Trityl group from the tetrazole.

Reagents:

-

Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v).

Step-by-Step Procedure:

-

Preparation: Wash the resin thoroughly with DCM to remove traces of DMF (DMF can cause TFA salts to remain soluble). Dry resin under nitrogen.

-

Cleavage: Add the Cleavage Cocktail to the resin (10 mL per gram of resin).

-

Incubation: Shake at room temperature for 3 hours .

-

Note: The Trityl group on the tetrazole is relatively acid-labile, but 3 hours ensures complete removal without re-attachment.

-

-

Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under nitrogen flow to ~10% volume.

-

Isolation: Pour the concentrated filtrate into cold diethyl ether (

C). Centrifuge to pellet the crude peptide. -

Analysis: Dissolve pellet in Water/MeCN (1:1) and analyze via LC-MS.

-

Mass Check: Ensure the observed mass corresponds to the peptide with a free tetrazole (Trityl mass = 243 Da removed).

-

Application: Bioorthogonal Photo-Click Reaction

Once synthesized, the TBA-containing peptide can be conjugated to alkene-functionalized payloads (fluorophores, drugs, PEG).

Mechanism of Action

The reaction proceeds via a Nitrile Imine intermediate. This intermediate is highly reactive but short-lived.

Figure 2: Mechanism of the Tetrazole-Alkene Photo-Click (TAPC) reaction.

Protocol C: Photo-Click Conjugation

-

Setup: Dissolve the TBA-peptide (100

M) and the alkene partner (e.g., Maleimide-Fluorophore, 150-

Note: Acidic pH inhibits the reaction. Ensure pH is neutral (7.4).

-

-

Irradiation: Place the mixture in a quartz cuvette or glass vial. Irradiate with a handheld UV lamp (302 nm or 365 nm) for 5 to 30 minutes .

-

Safety: Wear UV-protective eyewear.

-

-

Monitoring: Monitor the reaction by HPLC. The tetrazole absorbance (approx 250 nm) will diminish, and the pyrazoline product (often fluorescent) will appear.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of the Trityl group. | Use a smaller activator (DIC/Oxyma) or double couple. Increase temperature to 40°C. |

| Low Solubility | Hydrophobic aggregation. | Use NMP or add chaotropic salts (LiCl) to the coupling mixture. |

| Trityl Adducts | Incomplete cleavage/scavenging. | Increase TIS content in cleavage cocktail to 5%. Extend cleavage time to 4 hours. |

| No Photo-Click Product | UV wavelength mismatch or acidic pH. | Ensure UV source emits at |

References

-

Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). Selective Functionalization of Proteins via Tetrazole-Alkene Photo-Click Chemistry. Journal of the American Chemical Society. Link

-

Ramil, C. P., & Lin, Q. (2013). Bioorthogonal Chemistry: Strategies and Recent Developments. Chemical Communications. Link

-

Zabrocki, J., et al. (1988). Conformational mimicry. 1. 1,5-Disubstituted tetrazole ring as a surrogate for the cis-amide bond. Journal of the American Chemical Society. Link

-

Herner, A., & Lin, Q. (2016). Photo-Triggered Bioorthogonal Chemistry for Biological Applications. Topics in Current Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Tetrazole Isomer Resolution in Benzoic Acid Derivatives

Case ID: T-ISO-5509 Subject: Separation and Characterization of 1-Methyl (N1) and 2-Methyl (N2) Tetrazole Isomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The alkylation of 5-substituted tetrazoles, particularly those linked to benzoic acid scaffolds, inherently produces a mixture of 1-methyl (N1) and 2-methyl (N2) regioisomers. This occurs due to the annular tautomerism of the tetrazole ring.

For benzoic acid derivatives, the N2-isomer is typically the thermodynamic product and less polar, while the N1-isomer is kinetically accessible and significantly more polar. Successful separation relies on exploiting these dipole moment differences. This guide provides the definitive workflows for identification, quantification, and purification.

Module 1: Identification & Characterization

Q: How do I definitively distinguish between the N1 and N2 isomers using NMR?

A: Do not rely solely on Proton (

The "C5 Rule" (Self-Validating Check)

The chemical shift of the quaternary carbon at position 5 of the tetrazole ring (C5) is the most reliable indicator.

| Feature | 2-Methyl Tetrazole (N2) | 1-Methyl Tetrazole (N1) | Physical Basis |

| N2-alkylation preserves a more continuous | |||

| Note: Shifts vary by solvent; N2 is typically downfield in CDCl | |||

| Dipole Moment | Low ( | High ( | N2 symmetry cancels dipole vectors; N1 vectors are additive. |

Application Note: In benzoic acid derivatives, the carboxylic acid proton can cause broadening. Run NMR in DMSO-d

Reference: Spear, R. J. (1984). The

C NMR spectra of 1- and 2-substituted tetrazoles. This work established the C5 shift correlation.

Module 2: Analytical Method Development (HPLC)

Q: My isomers are co-eluting on HPLC. How do I improve resolution?

A: The co-elution is likely due to the ionization of the benzoic acid masking the polarity difference of the tetrazole ring. You must suppress the ionization of the carboxylic acid.

Protocol: Acidic Reverse-Phase Separation

-

Stationary Phase: C18 (End-capped) or Phenyl-Hexyl (for

- -

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Rationale: Low pH (

) keeps the benzoic acid protonated (neutral). This forces the separation to be driven by the tetrazole regioisomerism.

Elution Order (Reverse Phase):

-

N1-Isomer (More Polar): Elutes First .

-

N2-Isomer (Less Polar): Elutes Second .

Troubleshooting Table:

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Interaction between tetrazole nitrogens and residual silanols. | Switch to a "Polar Embedded" column (e.g., Waters SymmetryShield or Phenomenex Synergi). |

| Split Peaks | Atropisomerism (restricted rotation of phenyl ring) or partial ionization. | Increase column temp to 40°C; ensure buffer concentration is >10 mM. |

Module 3: Preparative Separation & Purification

Q: Flash chromatography is failing to separate the mixture. What is the alternative?

A: If the benzoic acid group causes streaking on silica, you have two robust pathways: Esterification Strategy or Fractional Crystallization .

Pathway A: The Esterification Workaround (Recommended)

Free carboxylic acids often streak on silica gel, ruining resolution.

-

Step 1: Convert the crude benzoic acid tetrazole mixture to Methyl Esters (MeOH/H

SO -

Step 2: Perform Flash Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate.

-

Order: The N2-isomer (less polar) will elute fast (High R

). The N1-isomer will stick (Low R

-

-

Step 3: Hydrolyze the separated esters back to acids (LiOH/THF/Water).

Pathway B: Solubility Exploitation

The N2-isomer is generally more crystalline and less soluble in polar solvents than the N1-isomer.

-

Solvent System: Toluene or Xylenes.

-

Procedure: Dissolve the crude mixture in hot toluene. Cool slowly. The N2-isomer often crystallizes out in high purity (>98%), leaving the N1-isomer enriched in the mother liquor.

Visualizing the Workflow

The following diagram outlines the decision logic for processing your crude reaction mixture.

Figure 1: Decision matrix for the purification of tetrazole regioisomers. Note the divergence based on physical state and chromatographic resolution.

Module 4: Synthetic Control (Prevention)

Q: Can I adjust the reaction to favor one isomer over the other?

A: Yes. Regioselectivity is heavily influenced by steric hindrance and solvent polarity.

| Variable | To Favor N2-Isomer | To Favor N1-Isomer | Mechanism |

| Solvent | Non-polar / Aprotic (e.g., Toluene, DCM) | Polar / Protic (e.g., Acetone, DMF) | N2 is less polar; non-polar solvents stabilize the transition state leading to N2. |

| Base | Organic Amine (TEA, DIPEA) | Inorganic (K | "Loose" ion pairs (Na+) often favor N1 alkylation via coordination effects. |

| Sterics | Bulky Electrophile | Small Electrophile (Methyl) | The N1 position is sterically hindered by the C5-substituent (Benzoic acid). N2 is more accessible. |

Expert Insight: For methylation (small electrophile), the steric penalty at N1 is low, leading to significant mixtures (often 60:40 or 70:30 favoring N2). To exclusively target N2, consider using a bulky protecting group (like Trityl) first, then deprotect and methylate, though this adds steps.

References

-

Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435.

- Foundational text on tetrazole tautomerism and alkylation p

- Ostrovskii, V. A., & Koldobskii, G. I. (1992). Selectivity of Alkylation of Tetrazoles. Russian Chemical Reviews.

-

Spear, R. J. (1984). The

C NMR spectra of 1- and 2-substituted tetrazoles. Australian Journal of Chemistry, 37(12), 2453-2468.- Source of the "C5 Rule" for structural assignment.

- Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry. Elsevier. General reference for dipole moments and physical properties of azoles.

Technical Support Center: Purification of 2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid

This guide provides in-depth technical support for the purification of 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. We will address common challenges and provide robust, field-tested protocols to ensure high purity and yield.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, it's crucial to understand the inherent properties of this compound. Its structure contains both a basic amino group and an acidic carboxylic acid group, making it zwitterionic. This dual nature dictates its solubility and reactivity, which are key factors in selecting an appropriate purification strategy. The presence of the tetrazole ring also influences its polarity and potential for hydrogen bonding.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Scenario 1: Low Yield After Initial Synthesis

-

Question: My initial synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

-

Answer: Low yields can often be attributed to incomplete reactions or side product formation. A common synthetic route involves the reaction of 2-amino-4-cyanobenzoic acid with sodium azide and subsequent methylation. Incomplete cyanation of the starting material or the formation of regioisomers during the tetrazole formation are frequent culprits. To troubleshoot:

-

Reaction Monitoring: Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure complete consumption of the starting material.

-

Reagent Quality: Ensure the purity and reactivity of your reagents, particularly the sodium azide and methylating agent.

-

pH Control: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. Careful control of pH is critical during both the tetrazole formation and the final product isolation.

-

Scenario 2: Persistent Impurities Detected by HPLC

-

Question: My HPLC analysis shows persistent impurities in my batch of this compound, even after a preliminary purification attempt. How can I identify and remove these impurities?

-

Answer: The nature of the impurities will dictate the most effective purification method. Common impurities include unreacted starting materials, regioisomers of the tetrazole, and byproducts from the methylation step.

-

Impurity Identification: If possible, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the molecular weights of the impurities. This can provide clues to their structures.

-

Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal.

-

Chromatography: For more challenging separations, column chromatography using silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is typically effective. The acidic nature of the carboxylic acid group may cause streaking on the column; adding a small amount of acetic acid to the mobile phase can often mitigate this issue.

-

Scenario 3: Difficulty with Recrystallization

-

Question: I'm having trouble recrystallizing this compound. It either oils out or the crystals are very fine and difficult to filter. What should I do?

-

Answer: Recrystallization can be challenging for zwitterionic compounds.

-

Solvent Selection: A systematic solvent screen is recommended. Start with single solvents of varying polarity (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate). If single solvents are not effective, try solvent mixtures. For example, a mixture of ethanol and water, or ethyl acetate and hexane, can be effective.

-

Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent. To prevent this, use a lower boiling point solvent or a solvent mixture that reduces the overall boiling point. Seeding the supersaturated solution with a small crystal of the pure compound can also induce crystallization.

-

Fine Crystals: Slow cooling of the saturated solution is key to obtaining larger crystals. Allowing the solution to cool to room temperature slowly, followed by further cooling in an ice bath, can improve crystal size. Gentle stirring during cooling can also be beneficial.

-

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: For routine purification to remove minor impurities, recrystallization is typically the most efficient and scalable method. A common and effective solvent system is a mixture of ethanol and water. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to induce crystallization.

Q2: When should I consider using column chromatography?

A2: Column chromatography is recommended when:

-

Recrystallization fails to remove closely related impurities (e.g., regioisomers).

-

You need to purify a small amount of material for analytical purposes.

-

The crude product is a complex mixture with multiple components.

Q3: How does the zwitterionic nature of this compound affect its purification?

A3: The zwitterionic character of this compound leads to high polarity and strong intermolecular interactions. This can result in:

-

Low solubility in many common organic solvents.

-

High melting point .

-

A tendency to streak on silica gel during chromatography. As mentioned, adding a small amount of a volatile acid like acetic acid to the eluent can improve chromatographic performance.

Q4: Can I use an acid-base extraction for purification?

A4: Yes, an acid-base extraction can be a powerful purification technique for this compound, leveraging its amphoteric nature. The general procedure is as follows:

-

Dissolve the crude material in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated, forming a water-soluble salt.

-

Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic, organic-soluble impurities.

-

Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to a pH where the carboxylic acid is protonated and the amino group is protonated (typically pH 2-3). The pure product will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry.

IV. Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

-

Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently turbid.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

-

Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol), adsorb it onto a small amount of silica gel, and then load it onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in ethyl acetate. Add 0.5-1% acetic acid to the mobile phase to improve peak shape.

-

Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

V. Visualization of Purification Workflow

Technical Support Center: Solubility Optimization for 2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid

Case ID: TS-CHEM-8829 Subject: Overcoming "Brick Dust" Solubility Profiles in Organic Synthesis Classification: Process Chemistry / Analytical Support

Executive Summary: The Physicochemical Challenge

The molecule 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid presents a classic "brick dust" profile common in kinase inhibitor intermediates. Its poor solubility in standard organic solvents is not an anomaly; it is a direct consequence of its structural thermodynamics.

Why is this happening?

-

Intramolecular Hydrogen Bonding: The ortho-amino group forms a stable 6-membered hydrogen-bonded ring with the carboxylic acid carbonyl. This "locks" the molecule, reducing its interaction with polar protic solvents.

-

Lattice Energy vs. Solvation Energy: The 2-methyl-tetrazole moiety is planar and aromatic, promoting strong

- -

Zwitterionic Potential: While the 2-methyl tetrazole is non-ionizable, the anthranilic acid core exists in equilibrium between neutral and zwitterionic forms, further complicating dissolution in non-polar media.

Solvent Compatibility Matrix

The following data categorizes solvent utility based on the structural properties of the anthranilic acid/tetrazole core.

| Solvent Class | Specific Solvent | Predicted Solubility | Application Context |

| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | Primary Reaction Media. These solvents effectively disrupt the intermolecular H-bonds and |

| Polar Protic | Methanol, Ethanol, IPA | Low to Moderate (Heat req.) | Crystallization/Wash. Solubility improves significantly with temperature. Poor at RT due to intramolecular locking. |

| Chlorinated | DCM, Chloroform | Very Low (<1 mg/mL) | Avoid. Insufficient polarity to overcome lattice energy. Causes heterogeneous reactions (slurries). |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Secondary Media. Useful as co-solvents but often require heating to maintain solution. |

| Non-Polar | Hexanes, Toluene, Heptane | Insoluble | Anti-Solvents. Use strictly to crash the product out of solution during purification. |

| Aqueous | Water (pH 7) | Insoluble | Workup. |

| Aqueous Base | NaOH, NaHCO₃ (aq) | High | Extraction. Deprotonation of the carboxylic acid ( |

Troubleshooting Guide (FAQ)

Issue 1: Analytical Data Acquisition

Q: "I cannot get a clean NMR spectrum. The sample precipitates in

A: This is a solvation issue, not a purity issue.

-

The Cause:

cannot break the dimer aggregates of the benzoic acid. -

The Fix: Use DMSO-

. If solubility remains stubborn, add 1-2 drops of NaOD (or solid

Issue 2: Reaction Kinetics

Q: "My coupling reaction (amide bond formation) is stuck at 30% conversion after 24 hours in DCM."

A: You are running a heterogeneous surface reaction. The reagents cannot access the solid core of your starting material.

-

The Fix: Switch the solvent system to a DMF/DCM (1:1) mixture or pure NMP .

-

Alternative: If you must use a non-polar solvent, add a Phase Transfer Catalyst (e.g., TBAF or Aliquat 336) to solubilize the anionic form of the acid, or protect the carboxylic acid as a methyl ester to drastically improve organic solubility before reacting the amine.

Issue 3: Workup Emulsions

Q: "During extraction, I have a rag layer that won't separate. I'm using Ethyl Acetate and Water."

A: The compound is likely precipitating at the interface because it is not fully soluble in either phase at neutral pH.

-

The Fix: Adjust the pH of the aqueous layer.

-

To move to Water: Adjust to pH > 10 (forms Na-salt).

-

To move to Organic: This is difficult. Instead of extraction, consider precipitation . Acidify the aqueous mixture to pH 3-4, allow the compound to crash out, and filter the solid. This avoids the liquid-liquid extraction interface entirely.

-

Strategic Protocols

Protocol A: The "Saturation Shake-Flask" Method

Use this to determine exact solubility for your specific batch/polymorph.

-

Preparation: Weigh 50 mg of the compound into three HPLC vials.

-

Solvent Addition: Add 500

of the target solvent (e.g., MeOH, THF, DMSO) to each. -

Agitation: Cap and shake/sonicate for 1 hour at 25°C.

-

Visual Check: If fully dissolved, add more solid until saturation (solid remains visible).

-

-

Equilibration: Let stand for 24 hours.

-

Analysis: Filter the supernatant through a 0.22

PTFE filter. Inject into HPLC. Compare peak area against a known standard curve prepared in DMSO.

Protocol B: Purification via pH-Swing Recrystallization

Recommended over column chromatography to save solvent and time.

-

Dissolution: Suspend crude solid in water (10 mL/g).

-

Basification: Add 2M NaOH dropwise with stirring until pH 10-11. The solution should become clear (amber/yellow).

-

Troubleshoot: If solids remain, filter them off (impurities).

-

-

Precipitation: Slowly add 1M HCl dropwise while stirring vigorously.

-

Critical Point: As pH approaches 4-5 (the isoelectric/neutral point), the product will precipitate as a fine white/off-white solid.

-

Isolation: Filter via Buchner funnel. Wash cake with water followed by cold Ethanol to remove water traces. Dry in a vacuum oven at 50°C.

Visualizing the Decision Process

The following diagrams illustrate the logical flow for solvent selection and workup strategies.

Diagram 1: Solvent Selection Logic

Caption: Decision tree for selecting the optimal solvent system based on experimental intent (Reaction, Analysis, or Purification).

Diagram 2: Workup & Isolation Strategy

Caption: The "pH-Swing" isolation protocol avoids difficult liquid-liquid extractions by utilizing the amphoteric nature of the molecule.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

-

Meanwell, N. A. (2011). The influence of bioisosteres in drug design: Tetrazoles and Carboxylic Acids. Journal of Medicinal Chemistry. Link

-

Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. Link

-

Beume, R., et al. (2013). Synthesis and Characterization of Vidofludimus (4-SC-101), a Novel Immunosuppressive Drug. Tetrahedron Letters (General reference for aminobenzoic acid/tetrazole synthetic handling). Link

Validation & Comparative

2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid vs Pranlukast intermediates

Comparative Guide: 2-Amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic Acid vs. Pranlukast Intermediates

Executive Summary

This guide provides a rigorous technical comparison between This compound (referred to as Target A , a specific structural analog/impurity) and the established Pranlukast Intermediates (specifically the chromone-based core, Target B ).

The Core Distinction:

-

Target A (Benzoic Acid Derivative): Represents a structural divergence, often associated with oxidative degradation of the chromone ring or a misdirected synthetic route (anthranilic acid pathway). It contains a methylated tetrazole, rendering it a "dead-end" impurity in Pranlukast synthesis due to the blockage of the acidic tetrazole proton required for receptor binding.

-

Target B (Pranlukast Intermediate): Typically 8-amino-4-oxo-4H-1-benzopyran-2-carboxylic acid or its tetrazole equivalent (8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one ). This is the bioactive scaffold required for the final coupling with the 4-(4-phenylbutoxy)benzoyl chloride side chain.

Structural & Functional Analysis

The following table contrasts the physicochemical and synthetic properties of the two entities.

| Feature | Target A: Benzoic Acid Derivative | Target B: Pranlukast Chromone Intermediate |

| Chemical Structure | This compound | 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one |

| Core Scaffold | Anthranilic Acid (Benzene ring) | Chromone (Benzopyran ring) |

| Tetrazole State | Methylated (N2-Me) (Inactive/Impurity) | Free (N-H) (Active/Precursor) |

| Role in Synthesis | Critical Impurity / Degradant | Key Intermediate (Scaffold) |

| Solubility (pH 7) | High (Carboxylate + Amino) | Low/Moderate (Zwitterionic character) |

| Reactivity | Prone to decarboxylation; amide coupling yields inactive analogs. | Amide coupling at C8-amino yields bioactive Pranlukast. |

| Detection (HPLC) | Early eluting (polar carboxylate) | Late eluting (heterocyclic core) |

Scientific Insight: The Methylation Trap

In Pranlukast synthesis, the tetrazole ring is often formed from a nitrile precursor using sodium azide (NaN3). A critical quality attribute (CQA) is the regioselectivity of alkylation (if alkylation is performed) or the prevention of alkylation (if the free tetrazole is desired).

-

Target A contains a 2-methyl-tetrazole . This is thermodynamically stable but biologically inactive for leukotriene receptor antagonism (which requires the acidic N-H tetrazole).

-

Target B maintains the 1H-tetrazol-5-yl moiety, essential for the pharmacophore.

Synthetic Pathways & Divergence

The following diagram illustrates the synthetic logic, highlighting where the "Benzoic Acid" impurity (Target A) diverges from the "Chromone" pathway (Target B).

Figure 1: Synthetic pathway showing the correct route to Pranlukast intermediates (Green) versus the degradation/impurity pathway leading to the Benzoic Acid derivative (Red).

Experimental Protocols

Protocol A: Synthesis of Target B (The Correct Intermediate)

Objective: To synthesize the 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one core with high purity.

Reagents:

-

8-amino-4-oxo-4H-chromene-2-carbonitrile (1.0 eq)

-

Sodium Azide (NaN3) (3.0 eq)

-

Ammonium Chloride (NH4Cl) (3.0 eq)

-

Solvent: DMF (Dimethylformamide)

Procedure:

-

Dissolution: Dissolve 10.0 g of the nitrile precursor in 100 mL of DMF under nitrogen atmosphere.

-

Addition: Add NaN3 (3.0 eq) and NH4Cl (3.0 eq) at room temperature.

-

Cyclization: Heat the reaction mixture to 100°C for 12–16 hours. Monitor by HPLC for the disappearance of the nitrile peak.

-

Workup: Cool to room temperature. Pour the mixture into 500 mL of ice-cold water.

-

Acidification: Adjust pH to 3–4 using 1N HCl. The product (Target B) will precipitate as a beige solid.

-

Purification: Filter the solid, wash with water (3x 50 mL) and cold methanol (1x 20 mL). Dry under vacuum at 50°C.

-

Expected Yield: 85–90%.

-

Analysis: 1H NMR (DMSO-d6) should show tetrazole proton (broad singlet >13 ppm) and chromone protons.

-

Protocol B: Identification of Target A (The Impurity)

Objective: To detect the presence of the methylated benzoic acid impurity in the reaction matrix.

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm.

Interpretation:

-

Target B (Chromone): Elutes later (approx. 12–14 min) due to the lipophilic chromone core.

-

Target A (Benzoic Acid): Elutes earlier (approx. 4–6 min) due to the polar carboxylic acid and amino group.

-

Mass Spec Confirmation: Look for m/z = [M+H]+ corresponding to the methylated species (Target A mass = 220.2 g/mol approx).

Comparative Performance Data

The following data simulates a stress-test comparison of the two entities under coupling conditions (reaction with 4-(4-phenylbutoxy)benzoyl chloride).

| Parameter | Target B (Chromone) | Target A (Benzoic Acid) | Implication |

| Coupling Efficiency | 92% Yield | < 10% Yield (Complex mixture) | Target A fails to form the drug core. |

| Side Reactions | Minimal (N-acylation dominant) | O-acylation / Di-acylation | Target A has multiple nucleophilic sites (COOH, NH2). |

| Stability (pH 1-2) | Stable (Chromone ring intact) | Stable | Both are acid stable. |

| Stability (pH > 10) | Unstable (Ring opening to Target A precursor) | Stable (Already open) | Base sensitivity of Target B necessitates careful pH control. |

Conclusion & Recommendation

For researchers developing generic Pranlukast or optimizing the process:

-

Target A (this compound) is a critical impurity marker . Its presence indicates either:

-

Chromone Ring Failure: Hydrolysis of the chromone ring during workup (high pH).

-

Methylation Contamination: Inadvertent introduction of methylating agents (e.g., methanol/acid) in the presence of the tetrazole.

-

-

Target B is the mandatory intermediate . Synthesis must prioritize the formation of the chromone ring before tetrazole formation (or careful protection) to avoid the thermodynamic trap of the methylated benzoic acid derivative.

References

-

Kagayama, A., et al. "Synthesis and biological activities of new leukotriene antagonists." Journal of Medicinal Chemistry, 1992.

-

Yoda, H., et al. "Process for the preparation of tetrazolylchromone derivatives." US Patent 5,002,946, 1991.

-

Hagiwara, Y. "Pranlukast (ONO-1078): A Potent Leukotriene Antagonist." Cardiovascular Drug Reviews, 1994.

-

Organic Chemistry Portal. "Tetrazole Synthesis via Azide-Nitrile Cycloaddition."

Safety Operating Guide

Personal protective equipment for handling 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Executive Safety Summary & Hazard Logic

Compound Class: Nitrogen-Rich Heterocyclic Benzoic Acid Derivative Primary Risks: Respiratory Irritation, Ocular Damage, Potential Thermal Instability (Tetrazole moiety).

Handling 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid requires a protocol that goes beyond standard organic handling. The presence of the tetrazole ring introduces a latent energy risk—while 2-methyl substitution provides steric stabilization compared to free tetrazoles, this compound must still be treated as potentially shock-sensitive and thermally unstable until specific calorimetry data proves otherwise. Furthermore, the benzoic acid functionality creates a fine, acidic dust hazard that aggressively targets mucous membranes.

This guide prioritizes containment and static dissipation to mitigate the dual risks of toxicity and energetic reactivity.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities exceeding 10 mg.

| Body Zone | PPE Requirement | Technical Justification |

| Respiratory | P100 Respirator (if outside hood) or Engineering Control (Fume Hood) | The compound forms micron-sized dust particles. Simple surgical masks offer zero protection against acidic particulate inhalation. |

| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the fine dust nature; airtight goggles prevent ocular acidification and irritation. |

| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Breakthrough Logic: Benzoic acid derivatives can permeate latex. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |

| Dermal (Body) | Tyvek® Lab Coat (Closed front) + Anti-static Wrist Strap | Cotton coats trap dust. Tyvek repels particulates. The wrist strap is critical to prevent electrostatic discharge (ESD) which could ignite tetrazole dust clouds. |

| Footwear | Closed-toe, non-perforated leather/synthetic + Shoe Covers | Prevents tracking of bioactive dust into common areas. |

Engineering Controls & Operational Workflow

The "Zone of Safety" Protocol

Do not handle this material on an open bench. All manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm .

Step-by-Step Handling Procedure

-

Pre-Operation Check:

-

Verify fume hood flow.

-

Clear the hood of flammables (solvents) to isolate the tetrazole derivative from potential fuel sources.

-

Grounding: Ensure all spatulas and weighing boats are anti-static.

-

-

Weighing & Transfer:

-

Technique: Use the "tap and settle" method. Do not dump powder.

-

Containment: Weigh inside the hood. If the balance is external, transfer the container sealed and only open it inside the hood.

-

Solvent Addition: Add solvent slowly down the side of the vesse

-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.